Cytidine hemisulfate

Description

Contextualization within Pyrimidine (B1678525) Nucleoside Biochemistry

To understand Cytidine (B196190) hemisulfate, one must first grasp its position within pyrimidine nucleoside biochemistry. Life's genetic information is stored and transmitted by nucleic acids, DNA and RNA, which are polymers of nucleotides. britannica.com Nucleotides themselves are composed of three parts: a nitrogenous base, a five-carbon sugar, and one or more phosphate groups. wikipedia.org A molecule consisting of only the nitrogenous base and the sugar is called a nucleoside. wikipedia.org

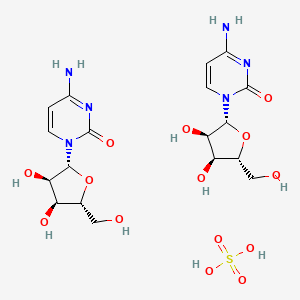

The nitrogenous bases are classified into two main categories: purines and pyrimidines. mhmedical.com Pyrimidines, such as cytosine, thymine, and uracil, are heterocyclic aromatic organic compounds with a single-ring structure containing two nitrogen atoms. wikipedia.org Cytidine is the nucleoside formed when the pyrimidine base, cytosine, attaches to a ribose sugar ring via a β-N1-glycosidic bond. wikipedia.orgchemicalbook.com Cytidine hemisulfate is a salt of this fundamental nucleoside.

The biosynthesis of pyrimidines is a less complex process than that of purines. unizg.hr These nucleosides are crucial building blocks for RNA. study.com In the context of nucleic acids, the pyrimidine cytosine forms three hydrogen bonds with its complementary purine, guanine (B1146940), a key interaction for the structure and function of both DNA and RNA. wikipedia.orgwikipedia.org

Significance of Cytidine Derivatives in Fundamental Biological Processes

Cytidine and its derivatives are integral to numerous essential biological processes beyond their role as a component of RNA. chemimpex.com As a precursor for uridine (B1682114), another pyrimidine nucleoside used in RNA synthesis, cytidine plays a dual role in the production of ribonucleic acids. chemicalbook.comstudy.com

The significance of cytidine derivatives extends to cellular metabolism and signaling. For instance, when cytidine is phosphorylated to form cytidine triphosphate (CTP), it acts as an energy carrier in certain metabolic reactions and as an enzyme cofactor. chemicalbook.com Nucleotides derived from cytidine are also involved in the synthesis of phospholipids, which are essential components of cell membranes.

In neuroscience, cytidine has been found to play a role in neuronal-glial glutamate cycling and can affect glutamate/glutamine levels in the brain. medchemexpress.comwikipedia.org This has led to research into its potential as a glutamatergic antidepressant drug. wikipedia.org

Furthermore, a wide array of synthetic cytidine analogues have been developed for therapeutic purposes. These derivatives often function by interfering with nucleic acid synthesis or other cellular processes. For example:

Azacitidine and Decitabine: These analogues have shown efficacy against cancer through epigenetic demethylation. wikipedia.org

KP-1461: This derivative acts as an anti-HIV agent by functioning as a viral mutagen. wikipedia.org

Zebularine: Found in E. coli, this analogue is under investigation for its potential in chemotherapy. wikipedia.org

The study of enzymes that modify cytidine, such as cytidine deaminases which convert cytidine to uridine, is also a significant area of research. nih.gov These enzymes are involved in diverse pathways, from lipid metabolism to immune responses, and their dysregulation has been linked to various diseases, including cancer. nih.gov

Interactive Table: Examples of Cytidine Derivatives and Their Significance

| Derivative/Analogue | Significance/Area of Research |

|---|---|

| Cytidine Triphosphate (CTP) | Energy carrier and enzyme cofactor chemicalbook.com |

| Azacitidine | Anticancer agent (epigenetic demethylation) wikipedia.org |

| Decitabine | Anticancer agent (epigenetic demethylation) wikipedia.org |

| KP-1461 | Anti-HIV agent (viral mutagen) wikipedia.org |

| Zebularine | Investigational chemotherapy agent wikipedia.org |

Historical Perspectives and Evolution of Research on Cytidine Compounds

The history of cytidine research is intrinsically linked to the discovery of its core component, cytosine. Cytosine was first discovered and named in 1894 by Albrecht Kossel and Albert Neumann after it was hydrolyzed from calf thymus tissues. wikipedia.org A definitive structure for cytosine was proposed and then confirmed through laboratory synthesis in 1903. wikipedia.org

Early research focused on the fundamental role of cytidine as a building block of nucleic acids. The elucidation of the structure of DNA and RNA in the mid-20th century solidified the importance of cytidine and other nucleosides in genetics and molecular biology.

The latter half of the 20th century saw an expansion of research into the therapeutic potential of modified cytidine nucleosides. The development of cytidine analogues as antiviral and anticancer agents marked a significant evolution in the field, moving from basic biochemistry to applied pharmacology. researchgate.net This line of research continues to be active, with ongoing efforts to create more potent and selective therapeutic agents. wikipedia.org

More recently, the role of cytidine and its metabolites in other biological systems, such as the central nervous system, has become a focus of investigation. medchemexpress.comwikipedia.org Studies on cytidine's influence on neurotransmitter levels have opened new avenues for potential treatments for neurological and psychiatric disorders. chemicalbook.com The discovery of cytidine deaminase enzymes and their role in processes like RNA editing and immunity has further broadened the scope of cytidine-related research. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)/t2*4-,6-,7-,8-;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAAYEPISPEVHD-VWDXAFRGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Techniques for Research Grade Cytidine Hemisulfate

Development of Salt-Forming Crystallization Processes

The synthesis of cytidine (B196190) hemisulfate is achieved through a salt-forming crystallization process. In this method, cytidine is reacted with sulfuric acid in a suitable solvent system to form the hemisulfate salt, which then crystallizes out of the solution. This process is significant not only for the synthesis of the salt but also for the purification of cytidine itself, which is often produced by methods like biological fermentation. nih.gov The conversion to a salt and subsequent crystallization is an effective step for removing process-related impurities and achieving the high purity required for pharmaceutical applications. nih.govacs.org Research has demonstrated the successful preparation of cytidine sulfate with a purity exceeding 99% using this technique. nih.govresearchgate.net The resulting crystalline solid is a stable form, which is advantageous for storage, transport, and downstream processing. nih.gov

Investigation of Crystallization Parameters for High Purity Material

The quality of the final cytidine hemisulfate product—in terms of purity, particle size, and morphology—is highly dependent on the crystallization method and the operational parameters employed. nih.govresearchgate.net Key methods that have been investigated include cooling crystallization, antisolvent crystallization, and a combination of both. nih.gov The choice of method and the precise control of parameters like cooling rate, solvent/antisolvent ratio, and addition rate are crucial for optimizing the final product characteristics. acs.orgresearchgate.net

Cooling crystallization is a viable method for producing this compound, leveraging the compound's temperature-dependent solubility in water. nih.gov The solubility of this compound in pure water increases significantly with temperature, rising from approximately 87.3 g/L at 278.15 K to higher concentrations at elevated temperatures, making it amenable to crystallization by cooling. nih.gov

In a typical laboratory procedure, an aqueous solution of this compound is prepared at an elevated temperature (e.g., 328.15 K) to ensure complete dissolution. nih.govacs.org The solution is then gradually cooled to a lower temperature (e.g., 288.15 K) to induce supersaturation and subsequent crystallization. nih.gov The cooling rate is a critical parameter influencing the crystal properties. Slower cooling rates tend to produce crystals with a larger mean particle size and a more concentrated, or narrower, particle size distribution. nih.govresearchgate.net Conversely, faster cooling can lead to smaller particles. While effective for controlling particle size, cooling crystallization in pure water may result in a relatively low yield (70-75%) due to the significant residual solubility of this compound even at lower temperatures. nih.govacs.org

| Cooling Rate (K/min) | Mean Particle Size (μm) | Particle Size Distribution | Yield (%) |

|---|---|---|---|

| 0.5 | Larger | Concentrated | 70-75 |

| 1.0 | Smaller | Broader |

Antisolvent crystallization is another effective technique for isolating high-purity this compound. This method relies on reducing the solubility of the solute by adding a second solvent (the antisolvent) in which the solute is poorly soluble. Ethanol is a commonly used antisolvent for this compound, as the salt's solubility decreases markedly with an increasing ethanol concentration in a water-ethanol mixture. acs.orgresearchgate.net

The process typically involves preparing a concentrated aqueous solution of this compound at a constant temperature (e.g., 298.15 K) and then gradually adding ethanol to induce precipitation. acs.org This method is particularly advantageous for achieving a high product yield, which can reach 92-97%. acs.org The feeding rate of the antisolvent is a key parameter; however, studies have shown it has a less pronounced effect on the final crystal quality compared to the cooling rate in cooling crystallization. acs.orgresearchgate.net Antisolvent crystallization generally results in products with a high packing density. nih.gov

| Antisolvent | Antisolvent Feeding Rate (mL/min) | Yield (%) | Key Product Characteristics |

|---|---|---|---|

| Ethanol | 0.5 | 92-97 | High packing density |

| 1.0 |

To combine the advantages of both cooling and antisolvent crystallization, a coupling method has been developed. nih.gov This approach aims to produce this compound with a large particle size, concentrated distribution, high yield, and high packing density. acs.orgresearchgate.net The process begins by cooling a saturated aqueous solution at a slow rate to the cloud point, where initial crystal nucleation and growth occur. acs.org The temperature is held at this point for a period to allow for crystal growth before continuing the cooling process. acs.org After the cooling phase, an antisolvent (ethanol) is added to the system to precipitate the remaining dissolved product, thereby maximizing the yield. acs.org

This coupled method successfully integrates the benefits of each technique: the slow cooling phase promotes the growth of larger crystals with a narrow size distribution, while the subsequent addition of an antisolvent ensures a high recovery yield, typically between 94-96%. acs.org The resulting product exhibits the highest packing density and the largest mean particle size among the three methods, making it highly suitable for industrial production. nih.govacs.org

| Crystallization Method | Mean Particle Size | Particle Size Distribution | Yield (%) | Packing Density |

|---|---|---|---|---|

| Cooling | Large (at low cooling rate) | Concentrated (at low cooling rate) | 70-75 | Lower |

| Antisolvent | Smaller | Varies | 92-97 | High |

| Coupling (Cooling-Antisolvent) | Largest | Most Concentrated | 94-96 | Highest |

Chemical Synthesis Pathways for Cytidine Precursors and Intermediates

Cytidine is the essential precursor for producing this compound. Several chemical synthesis routes have been developed to produce cytidine. One common approach involves the condensation of a protected cytosine base with a protected ribose derivative. chemicalbook.comgoogle.com

A representative synthesis involves the silanization of cytosine to protect its reactive groups, for example, using tert-butyldimethylsilyl chloride. chemicalbook.comgoogle.com This protected cytosine is then reacted with a protected ribose, such as tetra-o-acetyl-d-ribose. google.com The resulting protected nucleoside undergoes deprotection, typically through ammonolysis, to yield crude cytidine. chemicalbook.comgoogle.com The crude product can then be purified by recrystallization from a solvent system like ethanol and water. chemicalbook.com

Other historical methods have employed N4-acetylcytosine and 1-chlorotriphenylformylribose, though this route can be complicated by the formation of mixed isomers. chemicalbook.com Another pathway starts from uridine (B1682114), which is converted to cytidine through a series of reactions involving silylation and treatment with pyrrolidine followed by ammonia in methanol. chemicalbook.com

Biotechnological Production Methods of Cytidine for Subsequent Derivatization

Biological fermentation has become a primary method for the industrial-scale production of cytidine. nih.gov This approach utilizes metabolically engineered microorganisms, such as Escherichia coli and Bacillus subtilis, to synthesize cytidine from simple carbon sources like glucose. oup.comnih.gov

In E. coli, the biosynthesis of cytidine begins with precursors from central carbon metabolism, including the pentose phosphate pathway and glycolysis. researchgate.net These precursors are used to synthesize uridine monophosphate (UMP), which is then converted through a series of enzymatic steps to cytidine. oup.com To enhance production, metabolic engineering strategies are employed. These include knocking out genes involved in cytidine catabolism (e.g., udk and rihA) and upregulating genes in the de novo synthesis pathway. oup.com Further improvements can be achieved through techniques like atmospheric room temperature plasma (ARTP) mutagenesis to select for high-producing strains. oup.com

Similarly, in Bacillus subtilis, transcription factor engineering has been used to increase cytidine yields. nih.gov By knocking out the transcriptional regulator PyrR and introducing mutations in the catabolite control protein A (CcpA), metabolic fluxes can be redirected towards pyrimidine (B1678525) synthesis, significantly boosting cytidine production. nih.gov Fed-batch fermentation of these engineered strains can lead to high titers of cytidine, reaching several grams per liter. nih.gov

Biochemical Roles and Metabolic Pathways of Cytidine and Its Hemisulfate Form

Integration into De Novo and Salvage Pyrimidine (B1678525) Nucleotide Biosynthesis

The cellular pool of cytidine (B196190) nucleotides is maintained through two primary pathways: de novo synthesis and salvage pathways. The de novo pathway synthesizes pyrimidine nucleotides from simpler precursor molecules, while the salvage pathway recycles pre-existing nucleosides and bases. microbenotes.comwikipedia.org

Cytidine as a Precursor to Cytidine Monophosphate (CMP) Formation

In the salvage pathway, cytidine serves as a direct precursor for the formation of cytidine monophosphate (CMP). This conversion is catalyzed by the enzyme uridine-cytidine kinase, which phosphorylates cytidine using adenosine triphosphate (ATP) as the phosphate donor. wikipedia.orgresearchgate.net CMP can also be generated from the breakdown of RNA by ribonucleases. wikipedia.org While the de novo synthesis of pyrimidines primarily produces uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides, the salvage pathway provides a more direct route for utilizing extracellular cytidine. microbenotes.comdavuniversity.org

Conversion to Cytidine Diphosphate (CDP) and Cytidine Triphosphate (CTP) Pools

Once formed, CMP is further phosphorylated to generate cytidine diphosphate (CDP) and cytidine triphosphate (CTP). The enzyme CMP kinase catalyzes the phosphorylation of CMP to CDP, utilizing ATP or guanosine triphosphate (GTP) as the phosphate donor. wikipedia.org Subsequently, CDP is converted to CTP by the action of nucleoside diphosphate kinase, which transfers a phosphate group from ATP. medchemexpress.com

CTP can also be synthesized from uridine triphosphate (UTP) through the activity of CTP synthase, an enzyme that catalyzes the amination of UTP. In animals, the amino group is typically donated by glutamine. nih.gov The resulting CTP is a crucial nucleotide with diverse roles in cellular metabolism. nih.gov

Involvement in Phospholipid Biosynthesis Pathways

Cytidine nucleotides, particularly CTP, are indispensable for the synthesis of phospholipids, which are the primary components of cellular membranes.

Role in CDP-Choline and CDP-Ethanolamine Synthesis

The synthesis of two major phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), proceeds through the Kennedy pathway, also known as the CDP-choline and CDP-ethanolamine pathways, respectively. wikipedia.org In these pathways, CTP reacts with phosphocholine or phosphoethanolamine to form the activated intermediates CDP-choline and CDP-ethanolamine. nih.govyoutube.com This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), respectively. wikipedia.orgaocs.org

These activated head groups are then transferred to diacylglycerol (DAG) to form PC and PE, with the release of CMP. nih.govpharmacy180.comwikipedia.org Exogenous cytidine has been shown to increase intracellular CTP levels, leading to an enhanced rate of PC synthesis. nih.govmit.edunih.gov

Mechanisms Influencing Lipid Bilayer Dynamics

The composition of phospholipids in a cell membrane significantly influences its physical properties, including fluidity, thickness, and curvature. By regulating the synthesis of key phospholipids like PC and PE, cytidine metabolism indirectly impacts lipid bilayer dynamics. The balance between these phospholipids is crucial for maintaining membrane integrity and function. The introduction of different fatty acid chains into these phospholipids further diversifies their structure and contribution to membrane properties.

Participation in Ribonucleic Acid (RNA) Synthesis and Homeostasis

Regulation of RNA Biosynthesis Rates

Cytidine, as a fundamental pyrimidine nucleoside, plays a crucial role in the synthesis of ribonucleic acid (RNA). Its primary contribution is as a precursor to Cytidine Triphosphate (CTP), one of the four essential nucleotide building blocks required by RNA polymerases for transcription. The metabolic conversion of cytidine into its active triphosphate form is a critical control point for ensuring an adequate supply of precursors for RNA synthesis.

The salvage pathway allows cells to recycle nucleosides like cytidine. In this pathway, the enzyme uridine-cytidine kinase 2 (UCK2) catalyzes the initial phosphorylation of cytidine to cytidine monophosphate (CMP). wikipedia.org Subsequent phosphorylation steps convert CMP to cytidine diphosphate (CDP) and finally to CTP, which can then be incorporated into growing RNA chains. The availability of CTP, derived from both de novo synthesis and salvage pathways, directly influences the rate of transcription.

Furthermore, cytidine residues within the nascent RNA transcript are themselves involved in regulatory processes. For instance, in rho-dependent transcription termination in bacteria, the presence and distribution of cytidine residues in the upstream RNA are necessary for the termination factor Rho to function correctly and halt transcription.

Recent research has also identified N4-acetylcytidine (ac4C) as an important RNA modification. This modification is catalyzed by the acetyltransferase NAT10 and can enhance the stability and translation of messenger RNA (mRNA), thereby regulating gene expression at a post-transcriptional level. frontiersin.org

Impact on Nucleotide Pool Expansion

The maintenance of a balanced pool of intracellular nucleotides is vital for genomic stability and accurate DNA replication. nih.gov Cytidine metabolism is central to regulating the size and composition of the pyrimidine nucleotide pool. The cell utilizes two primary pathways for pyrimidine biosynthesis: the de novo pathway, which synthesizes nucleotides from simple precursors like glutamine and bicarbonate, and the salvage pathway, which recycles pre-existing nucleosides such as cytidine. wikipedia.orgnih.govthemedicalbiochemistrypage.org

The enzyme Cytidine Deaminase (CDA) plays a pivotal role in this process by catalyzing the deamination of cytidine and deoxycytidine into uridine and deoxyuridine, respectively. nih.govresearchgate.net This function is crucial for balancing the relative amounts of cytidine and uridine nucleotides. A deficiency in CDA can lead to an excess of deoxycytidine triphosphate (dCTP), causing a significant imbalance in the deoxynucleotide (dNTP) pool. nih.gov Such a pyrimidine pool disequilibrium can slow the progression of replication forks and compromise genome stability. nih.gov

| Enzyme | Function in Cytidine Metabolism | Significance |

|---|---|---|

| Cytidine Deaminase (CDA) | Catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.govresearchgate.net | Crucial for maintaining the balance of pyrimidine nucleotide pools; deficiency can lead to dCTP excess and genomic instability. nih.gov |

| Uridine-Cytidine Kinase 2 (UCK2) | Catalyzes the first step of the pyrimidine salvage pathway by phosphorylating uridine and cytidine to UMP and CMP. wikipedia.org | Key rate-limiting enzyme in the recycling of cytidine for nucleotide synthesis. wikipedia.org |

| CTP Synthetase | Catalyzes the amination of Uridine Triphosphate (UTP) to form Cytidine Triphosphate (CTP), often using glutamine as a nitrogen donor. researchgate.net | Essential for the de novo synthesis of CTP, a direct precursor for RNA synthesis. |

| NAT10 (N-acetyltransferase 10) | An RNA acetyltransferase that catalyzes N4-acetylcytidine (ac4C) modification on RNA molecules. frontiersin.org | Modulates RNA stability and translation, affecting gene expression. frontiersin.org |

Biochemical Function as a Sulfate Donor in Cellular Processes

In established biochemical pathways, the universal sulfur donor for all sulfotransferase reactions in eukaryotes is 3'-Phosphoadenosine-5'-phosphosulfate (PAPS). rndsystems.comrndsystems.comresearchgate.netnih.gov This high-energy compound is synthesized from Adenosine triphosphate (ATP) in a two-step enzymatic process. rndsystems.comrndsystems.com The availability of PAPS is the rate-limiting factor for most sulfation processes, which are critical for a wide range of biological functions. nih.gov There is no significant evidence in scientific literature to suggest that cytidine hemisulfate functions as a biological sulfate donor in a manner analogous to PAPS.

Implications in Cell Signaling Mechanisms

Current scientific literature does not support a role for this compound as a sulfate donor in cell signaling mechanisms. Cellular sulfation events, which are crucial for modulating signaling pathways, are dependent on the universal sulfate donor, PAPS.

Contribution to Cell Adhesion Processes

There is no evidence to indicate that this compound contributes to cell adhesion processes by acting as a sulfate donor. The sulfation of molecules involved in cell adhesion, such as proteoglycans, is mediated by sulfotransferases that utilize PAPS.

Role in Anticoagulation Pathways

The role of this compound as a sulfate donor in anticoagulation pathways is not supported by existing biochemical research. Anticoagulation mechanisms involving sulfated molecules, such as heparin, rely on sulfation reactions that use PAPS as the sulfate source.

Molecular Mechanisms of Action and Enzymatic Interactions

Kinetic and Structural Characterization of Uridine-Cytidine Kinase (UCK) Activity

Uridine-cytidine kinase (UCK) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the phosphorylation of uridine (B1682114) and cytidine (B196190) to their respective monophosphates, UMP and CMP. acs.orgpatsnap.com This enzymatic step is rate-limiting in the salvage of pyrimidine nucleotides. acs.orgnih.gov Human cells express two main isoforms, UCK1 and UCK2, with UCK2 exhibiting a significantly higher binding affinity and catalytic efficiency for both uridine and cytidine. acs.org

The catalytic activity of UCK is dependent on its three-dimensional structure, which provides a specific cleft for substrate binding and catalysis. The active site of the UCK2 monomer is characterized by a five-stranded β-sheet surrounded by five α-helices and a notable β-hairpin loop. acs.org This β-hairpin loop plays a crucial role in forming a deep binding pocket that accommodates the uridine or cytidine substrate. acs.org

Upon substrate binding, UCK undergoes a significant conformational change, an "induced fit," which closes the substrate-binding cleft. nih.govwikipedia.org This conformational shift is essential for catalysis and ensures the strict specificity of UCK for pyrimidine ribonucleosides. wikipedia.orgnih.gov The specificity for cytidine and uridine is determined by key amino acid residues within the active site. For instance, His-117 and Tyr-112 are responsible for hydrogen bonding with the 4-amino group of cytidine or the 4-oxo group of uridine, respectively. acs.org

The catalytic mechanism involves the transfer of the γ-phosphate from a phosphate donor, typically ATP, to the 5'-hydroxyl group of the nucleoside. patsnap.comnih.gov The Asp-62 residue in the active site is critical for this process, acting as a general base to deprotonate the 5'-hydroxyl group of the substrate, thereby activating it for a nucleophilic attack on the γ-phosphorus of ATP. acs.org Structural analyses have shown that the side chain of Asp-62 is positioned to facilitate this proton abstraction. acs.org

The study of ternary complexes of UCK with both a phosphate donor (like an ATP analog) and a phosphate acceptor (cytidine or its analogs) provides critical insights into the enzyme's catalytic mechanism. Crystal structures of human UCK have been determined alone and in complex with various ligands, including the substrate cytidine, the feedback inhibitors CTP or UTP, and the products CMP and ADP. wikipedia.orgnih.gov

The structure of a ternary complex of UCK from Thermus thermophilus with cytidine and a non-hydrolyzable ATP analog, β,γ-methyleneadenosine 5'-triphosphate (AMPPCP), revealed that the terminal phosphodiester bond of the ATP analog is positioned ideally for an in-line attack by the 5'-hydroxyl group of cytidine. nih.gov This spatial arrangement is crucial for the formation of a pentavalent transition state during the phosphate transfer reaction. nih.gov

These structural studies have provided a basis for understanding the enzyme's specificity and have paved the way for the design of novel antitumor and antiviral ribonucleoside analogs that can be activated by UCK. wikipedia.orgnih.gov

Interactive Table: Kinetic Parameters of Human Uridine-Cytidine Kinase Isoforms

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

| UCK1 | Uridine | ~10-fold higher than UCK2 | ~10-fold lower than UCK2 | - |

| UCK1 | Cytidine | ~10-fold higher than UCK2 | ~10-fold lower than UCK2 | - |

| UCK2 | Uridine | - | - | - |

| UCK2 | Cytidine | - | - | - |

| UCKL-1 | Uridine | - | - | 1.2 x 104 |

| UCKL-1 | Cytidine | - | - | 0.7 x 104 |

| Data derived from qualitative descriptions and specific values for UCKL-1. nih.govpnas.orgresearchgate.net |

Mechanistic Studies of Cytidine Deaminase (CDA) and Deoxycytidine Monophosphate Deaminase (dCMP Deaminase)

Deamination is a critical metabolic pathway for cytidine and its derivatives, catalyzed by cytidine deaminase (CDA) and deoxycytidine monophosphate (dCMP) deaminase. These enzymes play a dual role in both the pyrimidine salvage pathway and in the catabolism of cytidine-based chemotherapeutic agents. nih.gov

Cytidine deaminase (CDA) catalyzes the irreversible hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.gov This enzyme is a homotetramer and is crucial for maintaining the cellular pyrimidine pool. nih.gov The catalytic mechanism of CDA involves a zinc ion coordinated in the active site. nih.gov A key glutamate residue acts as a general base, activating a water molecule which then performs a nucleophilic attack on the cytidine substrate. nih.gov

dCMP deaminase catalyzes the hydrolytic deamination of deoxycytidine monophosphate (dCMP) to deoxyuridine monophosphate (dUMP) and ammonia. wikipedia.orgnih.gov This reaction is a key step in the de novo synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. nih.gov

The activity of CDA and dCMP deaminase has a profound impact on the efficacy of cytidine analog drugs used in cancer chemotherapy, such as cytarabine (Ara-C) and gemcitabine. wikipedia.orgnih.gov CDA is a primary enzyme responsible for the inactivation of these drugs by converting them into their inactive uridine analogs. nih.goven-academic.com High levels of CDA activity are associated with intrinsic and acquired resistance to these chemotherapeutic agents. nih.govnih.gov

For instance, gemcitabine (dFdC) is phosphorylated to its active triphosphate form (dFdCTP), but it can also be deaminated by CDA to the inactive difluorodeoxyuridine (dFdU). nih.gov Similarly, the monophosphate form of gemcitabine (dFdCMP) can be deaminated by dCMP deaminase to dFdUMP, which is another inactivation pathway. researchgate.netnih.gov

Recent research has also identified a vertebrate-specific dCTP deaminase, CDADC1, which deaminates the active triphosphate forms of gemcitabine and decitabine, representing a novel mechanism of intrinsic chemoresistance. nih.govpnas.org

Interactive Table: Enzymes Involved in Cytidine Analog Metabolism

| Enzyme | Substrate(s) | Product(s) | Role in Analog Metabolism |

| Cytidine Deaminase (CDA) | Cytidine, Deoxycytidine, Cytarabine, Gemcitabine | Uridine, Deoxyuridine, Ara-U, dFdU | Inactivation of prodrugs, contributing to chemoresistance. nih.goven-academic.comnih.gov |

| dCMP Deaminase | dCMP, dFdCMP | dUMP, dFdUMP | Inactivation of the monophosphorylated form of analogs. researchgate.netnih.gov |

| CDADC1 | dCTP, dFdCTP, Decitabine triphosphate | dUTP, dFdUTP, Deaminated decitabine triphosphate | Inactivation of the active triphosphate form of analogs, contributing to chemoresistance. nih.govpnas.org |

Regulation and Inhibition Mechanisms of Cytidine Triphosphate Synthetase (CTPS)

Cytidine triphosphate (CTP) synthetase (CTPS) is the rate-limiting enzyme in the de novo synthesis of CTP from UTP, ATP, and glutamine. nih.govwikipedia.org This enzyme is a critical regulator of the cellular CTP pool, which is essential for the synthesis of DNA, RNA, and phospholipids. nih.gov In humans, there are two isoforms, CTPS1 and CTPS2. nih.govwikipedia.org

The regulation of CTPS activity is complex and occurs at multiple levels, including substrate availability, allosteric regulation, oligomerization, and post-translational modifications. The active form of CTPS is a homotetramer, and the formation of this tetramer is induced by the binding of ATP and UTP. nih.govwikipedia.orgnih.gov

GTP acts as an allosteric activator, enhancing the enzyme's glutaminase activity. wikipedia.org Conversely, the end product, CTP, serves as a feedback inhibitor by competing with the substrate UTP for binding to the active site. acs.orgwikipedia.orgnih.gov The binding site for CTP partially overlaps with the UTP binding site, providing a mechanism for competitive inhibition. nih.govescholarship.org

Phosphorylation is another important mechanism for regulating CTPS activity. Human CTPS2 activity is inhibited by phosphorylation at Ser568 by casein kinase 1. nih.govwikipedia.org Deletion of the C-terminal regulatory domain, which contains phosphorylation sites, has been shown to significantly increase the enzyme's activity. nih.gov

In recent years, it has been discovered that CTPS can form filamentous structures known as cytoophidia in various organisms, including humans. wikipedia.org This filamentation is thought to be a mechanism for regulating enzyme activity, with polymerization in human cells leading to an increase in catalytic activity. nih.gov

Investigation of Allosteric Regulation by Effector Molecules

Allosteric regulation is a fundamental mechanism for controlling the activity of enzymes and other proteins. It involves the binding of an effector molecule to a site on the protein, known as the allosteric site, which is distinct from the active site. This binding event induces a conformational change in the protein, altering its activity. wikipedia.org Effectors that enhance the protein's activity are termed allosteric activators, while those that decrease activity are known as allosteric inhibitors. wikipedia.org

This mode of regulation is crucial for the cell's ability to adjust enzyme activity in response to metabolic needs. wikipedia.org For instance, in metabolic pathways like glycolysis, enzymes such as hexokinase and phosphofructokinase are allosterically regulated. youtube.comyoutube.com High levels of a downstream product can act as an allosteric inhibitor of an enzyme earlier in the pathway, a process known as feedback inhibition, thereby preventing the overproduction of the product. youtube.comkhanacademy.org Conversely, an upstream substrate can sometimes act as an allosteric activator, promoting the enzyme's activity in a feedforward mechanism. wikipedia.org The binding of an allosteric modulator can alter the enzyme's affinity for its substrate (affecting the Michaelis constant, K_m) or its maximum reaction rate (V_max), or both. youtube.comkhanacademy.org

Site-Directed Mutagenesis Studies to Reduce Product Inhibition

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence. neb.comaddgene.org This method is invaluable for studying the structure and function of proteins by modifying the amino acids at specific sites. addgene.orgnih.gov One application of this technique is to investigate and alleviate product inhibition, a phenomenon where the product of an enzymatic reaction binds to the enzyme and inhibits its activity.

By systematically replacing specific amino acid residues within the enzyme's active site or other relevant regions, researchers can identify key residues involved in product binding. For example, studies on human cytidine deaminase have utilized site-directed mutagenesis to understand the role of specific amino acid residues in the active site and at the interface between subunits. nih.gov Such knowledge can be used to engineer enzymes with reduced sensitivity to product inhibition, which is particularly important in industrial biotechnology applications where high product concentrations are desired. The process typically involves designing oligonucleotide primers containing the desired mutation and using them in a polymerase chain reaction (PCR) to amplify a plasmid containing the gene of interest. addgene.orgnih.gov The original, unmutated template DNA is then removed, often by enzymatic digestion with DpnI, which specifically targets methylated DNA from the bacterial host. addgene.org The resulting mutated plasmids are then introduced into host cells for expression of the modified enzyme.

Interactions with Kinases within Unique Biochemical Pathways (e.g., IspE)

The non-mevalonate pathway for isoprenoid biosynthesis, essential in many pathogens like Plasmodium falciparum and Mycobacterium tuberculosis but absent in humans, presents a key target for antimicrobial drug development. nih.govrsc.org A crucial enzyme in this pathway is 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) kinase, also known as IspE. neb.comnih.gov IspE catalyzes the ATP-dependent phosphorylation of CDP-ME to form 4-diphosphocytidyl-2C-methyl-d-erythritol 2-phosphate (CDP-ME2P). nih.gov

Due to its essentiality and absence in humans, IspE is an attractive target for the development of novel anti-infective agents. neb.comnih.gov A series of cytidine-based inhibitors have been developed and shown to inhibit IspE from Escherichia coli. nih.gov These inhibitors were often designed to target the substrate-binding site of the enzyme. nih.gov

Analysis of Inhibitor Binding Modes and Active Site Residues

The development of effective IspE inhibitors has been guided by detailed structural studies of the enzyme's active site. X-ray crystallography has been instrumental in revealing the binding modes of various inhibitors. nih.govnih.gov These studies have shown that many cytidine-based inhibitors bind in the substrate pocket rather than the ATP-binding pocket. nih.govrsc.org

The binding affinity of these inhibitors is largely derived from interactions with the cytidine binding pocket of the enzyme. nih.gov Key interactions include hydrogen bonds and π-stacking interactions with specific amino acid residues. For instance, in Aquifex aeolicus IspE, the cytidine moiety of the substrate binds in a well-defined pocket, forming hydrogen bonds with Lys145 and His25, and engaging in π-stacking interactions with Tyr175. nih.govscispace.com In the IspE from Plasmodium falciparum, a tyrosine residue (Tyr378) is involved in a π–π stacking interaction with the inhibitor. acs.orgnih.gov The benzimidazole nitrogen atom of some inhibitors forms a hydrogen bond with the backbone NH of Asn154. acs.orgnih.gov

Interestingly, structural differences exist between IspE homologs from different organisms. For example, in E. coli IspE, the pocket corresponding to the tyrosine residue in A. aeolicus and P. falciparum is lined by a phenylalanine, giving it a more hydrophobic character. nih.gov These structural nuances are critical for designing species-specific inhibitors.

Structure-Based Design Principles for Enzyme Inhibition

Structure-based drug design is an iterative process that relies on the three-dimensional structure of the target protein to design potent and selective inhibitors. drugdesign.orgresearchgate.net In the case of IspE, the availability of high-resolution crystal structures of the enzyme in complex with substrates and inhibitors has provided a solid foundation for rational drug design. nih.govnih.gov

A key principle in the design of IspE inhibitors has been to exploit the features of the substrate-binding pocket. nih.gov For example, the observation of a small, unoccupied cavity near the substrate-binding site in the crystal structure of A. aeolicus IspE led to the design of inhibitors with a cyclopropyl substituent to occupy this space, thereby increasing binding affinity. nih.govrsc.org Another strategy involves displacing tightly bound water molecules in the active site with parts of the inhibitor molecule to gain entropic advantage. drugdesign.org

The design process is iterative, involving the synthesis of a compound, determination of its biological activity, co-crystallization with the target enzyme, analysis of the binding mode, and then using this information to design the next generation of compounds with improved properties. drugdesign.org This approach has led to the development of IspE inhibitors with micromolar potency. acs.orgnih.gov

Enzymatic Basis of N4-Acetylcytidine (ac4C) Acetylation in RNA

N4-acetylcytidine (ac4C) is a conserved RNA modification found in all domains of life. biorxiv.org It involves the addition of an acetyl group to the N4 position of cytidine. researchgate.net In eukaryotes, this modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10). frontiersin.orgnih.gov NAT10 is currently the only known enzyme responsible for writing the ac4C mark on eukaryotic RNA. nih.govnih.gov

The presence of ac4C has been identified in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). nih.govnih.gov This modification has been shown to play a crucial role in regulating RNA stability and translation efficiency. frontiersin.orgnih.gov For instance, ac4C modification on mRNA can enhance its stability, protecting it from degradation. researchgate.net The acetylation of cytidine does not disrupt the Watson-Crick base pairing with guanine (B1146940). nih.gov

Molecular Mechanisms of N-Acetyltransferase 10 (NAT10) Activity

N-Acetyltransferase 10 (NAT10) is a highly conserved enzyme that functions as an RNA acetyltransferase. frontiersin.org It catalyzes the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine residues in RNA. nih.gov NAT10 is involved in a variety of cellular processes, including ribosome biogenesis, cell division, and the DNA damage response. nih.govdiscovmed.com

The enzymatic activity of NAT10 is critical for its biological functions. frontiersin.org As a "writer" of the ac4C modification, NAT10 influences gene expression at the post-transcriptional level. nih.gov For example, by acetylating specific mRNAs, NAT10 can increase their stability and promote their translation, thereby affecting the levels of the encoded proteins. frontiersin.orgnih.gov This has been shown to be important in the context of cancer, where NAT10 can promote tumor cell proliferation and metastasis by upregulating the expression of oncogenes. nih.gov The mechanism of NAT10-mediated acetylation involves the recognition of specific RNA sequences or structures, although the precise determinants of its substrate specificity are still under investigation.

Data Tables

Table 1: Key Enzymes and Their Functions

| Enzyme | Function | Pathway/Process |

| IspE (CDP-ME kinase) | Catalyzes the phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). | Non-mevalonate pathway |

| NAT10 (N-acetyltransferase 10) | Catalyzes the N4-acetylation of cytidine (ac4C) in RNA. | RNA modification |

| Human Cytidine Deaminase | Catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. | Pyrimidine salvage pathway |

Table 2: Investigated Inhibitors of IspE

| Inhibitor Class | Target Enzyme | Mechanism of Action |

| Cytidine-based inhibitors | IspE | Competitive inhibition at the substrate-binding site |

| Non-substrate-like inhibitors | IspE | Inhibition at the substrate and/or co-factor binding sites |

Compound Names Mentioned

4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)

4-diphosphocytidyl-2C-methyl-d-erythritol 2-phosphate (CDP-ME2P)

Acetyl-CoA

Adenosine 5'-triphosphate (ATP)

Cytidine

Cytidine hemisulfate

Deoxycytidine

Deoxyuridine

N4-acetylcytidine (ac4C)

Uridine

Chemical Signatures of ac4C and their Susceptibility to Reaction

N4-acetylcytidine (ac4C) is a highly conserved RNA modification that plays a crucial role in various biological processes, including RNA stability and translation. nih.govmedchemexpress.com The unique chemical properties of ac4C provide a distinctive signature that allows for its detection and mapping within RNA sequences. This signature is primarily based on the reactivity of the N4-acetyl group.

The presence of the electron-withdrawing acetyl group at the N4 position of cytidine makes the pyrimidine ring susceptible to reduction by hydride-donating reagents, such as sodium borohydride (NaBH4) and sodium cyanoborohydride (NaCNBH3). nih.govnih.govacs.org This reactivity forms the basis of several chemical methods developed to localize ac4C in RNA.

Reduction of N4-acetylcytidine:

The chemical reduction of ac4C results in the formation of tetrahydro-N4-acetylcytidine. elsevierpure.com This reaction is a key chemical signature of ac4C. The reduction of the C5-C6 double bond in the cytidine ring alters its base-pairing properties. During reverse transcription, the reduced ac4C is often misread by reverse transcriptase, leading to the incorporation of a non-cognate nucleotide, typically thymine (T), opposite the modified base. This results in a C-to-T transition in the resulting cDNA sequence, which can be identified through sequencing techniques. elsevierpure.com

Another distinguishing chemical feature of ac4C is its lability under alkaline conditions. The acetyl group can be removed by hydrolysis, converting ac4C back to cytidine. This susceptibility to deacetylation provides a crucial control for detection methods. By treating an RNA sample with a mild alkali, the ac4C modifications are removed. A subsequent reduction and sequencing experiment will then show a loss of the C-to-T transition signature at the previously modified sites, confirming the presence of ac4C. nih.gov

The combination of borohydride-dependent misincorporation during reverse transcription and its sensitivity to alkaline hydrolysis provides a unique and robust chemical signature for ac4C. nih.govnih.gov This allows for its specific detection and quantitative analysis within complex RNA populations.

The table below summarizes the key chemical reactions that define the signature of ac4C.

| Reagent/Condition | Effect on ac4C | Outcome for Detection |

| Sodium Borohydride (NaBH₄) | Reduction of the pyrimidine ring | Formation of tetrahydro-N4-acetylcytidine, leading to C-to-T transitions in sequencing |

| Sodium Cyanoborohydride (NaCNBH₃) | Reduction of the pyrimidine ring | Formation of tetrahydro-N4-acetylcytidine, leading to C-to-T transitions in sequencing |

| Mild Alkaline Conditions | Hydrolysis of the N4-acetyl group | Deacetylation to cytidine, loss of the reduction-dependent sequencing signature |

These chemical properties and the reactions they undergo are fundamental to the current methodologies for studying the epitranscriptome and understanding the biological roles of N4-acetylcytidine.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Cytidine Derivatives

Synthesis and Biochemical Evaluation of 5-Substituted Pyrimidine (B1678525) Nucleosides

The synthesis of 5-substituted pyrimidine nucleosides is a significant area of research, as modifications at the C-5 position of the pyrimidine ring can profoundly influence the biological properties of these compounds. These changes can lead to enhanced biostability, bioavailability, and therapeutic activity. Among the various modifications, halogenation has been extensively studied for its ability to confer potent anticancer and antiviral properties.

Halogenation at the C-5 position of cytidine (B196190) derivatives is a key strategy for modulating their biological function and metabolic stability. The introduction of a halogen atom can alter the electronic properties of the pyrimidine ring and its interactions with target enzymes. However, this modification can also affect the molecule's susceptibility to metabolic degradation, a critical factor for its biostability.

One of the primary metabolic pathways for cytidine analogs is deamination, catalyzed by cytidine deaminase (CDA). This enzymatic conversion is often a major route of inactivation for therapeutic nucleosides. Research on CDA from human granulocytes has shown that halogenated cytidine analogs are not only substrates for this enzyme but can be catabolized more rapidly than the natural substrate, cytidine. Specifically, 5-fluorocytidine (B16351) and 5-bromo-2'-deoxycytidine (B85790) exhibit maximum deamination velocities greater than that of cytidine or deoxycytidine. nih.gov This suggests that halogenation at the C5 position can decrease the biostability of the free nucleoside by making it a more favorable substrate for CDA. nih.gov

This increased susceptibility to deamination has practical implications for drug development. For instance, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) is known to be rapidly metabolized in vivo. researchgate.net To overcome this instability and enhance its therapeutic window, FdCyd is often co-administered with a potent CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), which blocks this catabolic step. researchgate.net

Conversely, once incorporated into DNA, some halogenated pyrimidines exhibit significant stability. Studies have shown that 5-chlorocytosine (B1228043) (ClC), a product of inflammation-mediated DNA damage, is not efficiently removed by base excision repair mechanisms, indicating its persistence once formed within the genome. nih.gov This highlights a dual nature of halogenation's impact: while it may decrease the stability of the circulating nucleoside, it can create a stable modification within a nucleic acid polymer. nih.govnih.gov

The biological activity is also directly linked to the halogen present. For example, C(5)-halogenated pyrimidine ribonucleotides incorporated into mRNA have been shown to influence protein expression dramatically. Messenger RNA containing 5-fluorocytidine or 5-chlorocytidine (B1140304) led to protein expression levels four to five times higher than unmodified mRNA, an effect comparable to that of the well-known modification pseudouridine. nih.gov This enhancement of translational efficiency points to a significant impact of C5 halogenation on the interaction of mRNA with the ribosomal machinery. nih.gov

| Compound | Enzyme | Observation | Implication for Biostability |

| 5-Fluorocytidine | Cytidine Deaminase | Substrate with Vmax > Cytidine nih.gov | Decreased stability as a free nucleoside |

| 5-Bromo-2'-deoxycytidine | Cytidine Deaminase | Substrate with Vmax > Deoxycytidine nih.gov | Decreased stability as a free nucleoside |

| 5-Fluoro-2'-deoxycytidine | In vivo metabolism | Rapidly converted to metabolites researchgate.net | Low in vivo stability without a CDA inhibitor |

| 5-Chlorocytosine | Base Excision Repair | Not identified as a substrate for repair nih.gov | High stability once incorporated into DNA |

The nature of the substituent at the C-5 position of cytidine plays a crucial role in determining the affinity of the nucleoside for its target enzymes. Structure-activity relationship (SAR) studies aim to decipher how these modifications alter binding and catalytic efficiency. Halogenation provides a systematic way to probe these relationships by varying the size, electronegativity, and polarizability of the C-5 substituent.

DNA methyltransferases (DNMTs) are a key target for 5-substituted cytidine analogs. These enzymes are responsible for maintaining epigenetic methylation patterns. Analogs that can inhibit DNMTs are valuable as potential anticancer agents. For example, 2'-Deoxy-5-fluorocytidine is a known DNMT inhibitor. selleckchem.com Mechanistic studies have shown that DNMTs exhibit a higher affinity for DNA containing certain cytidine analogs compared to unmodified DNA. For instance, while zebularine-containing DNA shows a significant increase in binding affinity to DNMTs, 5-fluorodeoxycytidine-containing DNA does not show the same enhancement, indicating subtle but critical differences in how the enzyme recognizes these modifications. plos.org

Structural and dynamic studies provide a molecular basis for these differences in affinity. High-resolution NMR and crystallographic data of DNA duplexes reveal that a 5-chlorocytosine:guanine (B1146940) (ClC:G) base pair is structurally very similar to a canonical C:G or a 5-methylcytosine:guanine (mC:G) pair. nih.gov However, the electronic properties differ significantly. The electron-withdrawing nature of the chlorine atom weakens the hydrogen bond of the guanine imino proton in the ClC:G pair compared to C:G or mC:G pairs. nih.gov This alteration in hydrogen bonding strength, though subtle, can have a substantial impact on the recognition and processing by enzymes that interact with the major groove of DNA, such as DNMT1. nih.gov

The following table summarizes key findings related to the affinity of 5-substituted cytidines for DNMTs.

| Modified Nucleoside | Target Enzyme | Key SAR Finding | Reference |

| 2'-Deoxy-5-fluorocytidine | DNMTs | Known inhibitor of DNA methylation. selleckchem.com | selleckchem.com |

| 5-Fluorodeoxycytidine (in DNA) | M.SssI, DNMT1, DNMT3a/3L | Lower binding affinity compared to zebularine-containing DNA. plos.org | plos.org |

| 5-Chlorocytosine (in DNA) | (Implicit: DNA binding proteins) | Weakens the G-imino hydrogen bond in a C:G pair; slows rotation of the amino group. nih.gov | nih.gov |

Chemoenzymatic Synthesis of N4-Modified Cytidine Monophosphates

Chemoenzymatic synthesis provides a powerful alternative to purely chemical methods for nucleoside phosphorylation, often offering higher selectivity and milder reaction conditions. This approach combines the chemical synthesis of novel N4-modified cytidines with subsequent enzymatic phosphorylation to produce the corresponding monophosphates. Current time information in Washington, DC, US.nih.gov

The enzymatic phosphorylation step is typically catalyzed by nucleoside kinases. However, the substrate scope of wild-type enzymes is often limited, and they may not efficiently phosphorylate nucleosides with bulky or otherwise novel modifications at the N4-position. Current time information in Washington, DC, US.nih.gov To overcome this limitation, protein engineering is employed to create mutated kinase variants with altered and expanded substrate specificities. semanticscholar.org

Key enzymes used for this purpose include Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK). Current time information in Washington, DC, US. Site-directed mutagenesis of amino acid residues within the active site of these kinases can significantly alter their ability to accommodate N4-modified substrates. For example, in DmdNK, the residues Valine 84 (V84) and Alanine (B10760859) 110 (A110) are located near the N4-position of the bound cytidine. Current time information in Washington, DC, US.nih.gov Replacing these bulky or moderately sized residues with smaller ones, such as alanine or glycine, creates additional space in the active site. This modification allows the enzyme to better accommodate N4-modified cytidines that are poor substrates for the wild-type enzyme. nih.gov

Studies have shown that mutants like DmdNK-V84A and DmdNK-V84G exhibit significantly enhanced phosphorylation efficiency for substrates such as N4-isobutyryl-, N4-alaninoyl-, and N4-glycinoyl-2'-deoxycytidine compared to the wild-type DmdNK. nih.govsemanticscholar.org In some cases, the phosphorylation efficiency more than doubled. nih.gov Similarly, mutations in BsdCK at corresponding positions have been shown to enhance its activity towards N4-modified nucleosides. semanticscholar.org

The table below presents the phosphorylation efficiencies of various N4-modified 2'-deoxycytidine (B1670253) analogs by wild-type DmdNK and selected mutant variants, demonstrating the impact of active site mutations.

| Substrate (N4-modification) | DmdNK-WT (%) | DmdNK-V84A (%) | DmdNK-V84G (%) |

| N4-acetyl- (14) | 100 | 100 | 100 |

| N4-isobutyryl- (15) | 0 | 60 | 67 |

| N4-alaninoyl- (19) | 31 | 79 | 98 |

| N4-glycinoyl- (21) | 3 | 56 | 60 |

Data adapted from Koplūnaitė et al., 2024. nih.govsemanticscholar.org

Computational modeling is an indispensable tool for understanding enzyme-substrate interactions at the molecular level and for rationally designing kinase mutants with desired specificities. nih.govnih.gov Since the crystal structure of BsdCK is not available, homology modeling can be used to generate a structural model based on the known structure of a related kinase, such as DmdNK. Current time information in Washington, DC, US.

By superimposing the modeled BsdCK structure onto the DmdNK structure, researchers can compare the residues lining the substrate-binding pocket. Current time information in Washington, DC, US. This comparative analysis helps identify key residues in BsdCK that correspond to those known to influence substrate specificity in DmdNK. For example, this approach identified Arginine 70 (R70) and Aspartate 93 (D93) in BsdCK as corresponding to residues near the N4-position of cytidine in the DmdNK active site. Current time information in Washington, DC, US. This information provides a rational basis for selecting these residues as targets for site-directed mutagenesis aimed at expanding the substrate scope of BsdCK. Current time information in Washington, DC, US.

Molecular dynamics (MD) simulations can further elucidate the dynamic interactions between a cytidine derivative and the enzyme's active site. nih.govresearchgate.net These simulations can model the conformational changes that occur upon substrate binding and help explain why certain mutations lead to enhanced catalytic activity. By simulating the binding of various N4-modified substrates into the active sites of both wild-type and mutant kinases, researchers can predict which modifications are likely to be successful and guide further experimental work. semanticscholar.org

Computational Chemistry Approaches for Derivative Characterization

Computational chemistry offers a suite of powerful methods for characterizing the structural, electronic, and thermodynamic properties of cytidine derivatives before their synthesis. researchgate.net These in silico techniques, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, provide valuable insights that can guide the design of new analogs with improved biological activity and pharmacokinetic profiles. nih.govresearchgate.net

DFT is widely used to optimize the geometry of cytidine analogs and to calculate fundamental quantum mechanical properties. nih.gov These calculations can predict the molecule's stability, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov By comparing these calculated properties across a series of derivatives, researchers can understand how different functional groups influence electronic structure and reactivity. nih.gov

Molecular docking simulations are used to predict the preferred binding mode of a cytidine derivative within the active site of a target protein, such as a kinase or a viral polymerase. nih.gov These simulations score different binding poses based on factors like intermolecular hydrogen bonds and van der Waals interactions, providing an estimate of the binding affinity. nih.gov This information is crucial for SAR studies, helping to rationalize why some derivatives exhibit higher activity than others. nih.gov

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. plos.org MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and whether the key binding interactions identified in docking are maintained. semanticscholar.org This combination of computational approaches allows for a comprehensive preclinical evaluation of novel cytidine derivatives, helping to prioritize candidates for synthesis and experimental testing. researchgate.net

Density Functional Theory (DFT) for Stabilized Structures and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has been widely applied in the study of cytidine derivatives to analyze their biochemical behavior, thermochemical stability, and molecular electrostatic potential (MESP). nih.govnih.govresearchgate.net By employing DFT, researchers can obtain stabilized molecular structures and gain insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In studies involving the modification of hydroxyl groups in cytidine to create 5´-O-acyl and 2´,3´-di-O-acyl derivatives, DFT calculations at the B3LYP/6-31G++ level were utilized. nih.govnih.gov These calculations are crucial for understanding how different aliphatic and aromatic groups affect the electronic and structural properties of the parent cytidine molecule. researchgate.net The analysis of HOMO and LUMO energies is particularly important as these orbitals are key to determining the molecule's reactivity, kinetic stability, and electronic transport properties. nih.gov The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Research on various halogenated and modified cytidine derivatives has demonstrated the utility of DFT in predicting molecular stability and reactivity. researchgate.net For instance, quantum chemical calculations were performed to minimize the energy structures of these derivatives, providing insights into their molecular orbital features. researchgate.net Such studies have indicated that structural modifications can lead to derivatives that are thermodynamically more stable than the parent cytidine molecule. researchgate.netphyschemres.org The analysis of the MESP helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks, which is vital for understanding intermolecular interactions. nih.govnih.govnih.gov

The table below summarizes key parameters obtained from DFT calculations for a selection of cytidine derivatives as described in the literature.

| Derivative Type | DFT Functional/Basis Set | Key Findings | Reference |

| 5´-O-acyl and 2´,3´-di-O-acyl derivatives | B3LYP/6-31G++ | Analyzed biochemical behavior and molecular electrostatic potential. | nih.govnih.gov |

| Halogenated derivatives | Not Specified | Obtained stabilized structures and evaluated frontier molecular orbitals. | researchgate.net |

| 4-amino modified derivatives | Not Specified | Optimized structures showed better molecular orbital features. | researchgate.net |

| General cytidine analogs | Not Specified | Quantum mechanical studies performed to rationalize biological activity. | nih.gov |

These computational analyses are fundamental in the rational design of novel cytidine derivatives with potentially enhanced biological activity. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a critical in silico technique used in drug design to predict the binding orientation and affinity of a ligand to a specific target protein. nih.govnih.gov This method is extensively used to study cytidine derivatives, aiming to identify potential inhibitors for various biological targets, such as viral enzymes. nih.govnih.gov The primary goal is to determine the potential binding geometries and to understand the intermolecular interactions, like hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. nih.govnih.gov

In the context of antiviral research, molecular docking simulations have been employed to investigate the interaction of cytidine derivatives with viral proteins like the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 and the main protease (Mpro). nih.govnih.govresearchgate.net For these studies, the three-dimensional crystal structure of the target protein is retrieved from databases like the Protein Data Bank (PDB). nih.gov Software packages such as PyRx and AutoDock Vina are then used to perform the docking simulations, calculating binding affinities (often expressed in kcal/mol) and identifying key amino acid residues involved in the interaction. nih.govresearchgate.netphyschemres.org

Studies on modified cytidine derivatives have shown that these compounds can strongly interact with key residues in the active sites of viral enzymes. nih.govnih.govresearchgate.net For example, derivatives have been found to interact with prime residues such as Pro620 and Lys621 in SARS-CoV-2 RdRp, and Cys145 and His41 in the main protease. nih.govnih.govresearchgate.net These interactions are crucial for the potential inhibitory activity of the compounds. nih.gov The stability of these binding conformations is often further investigated using molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-receptor complex over time. nih.govnih.govnih.gov

The findings from molecular docking studies are often presented in tables that summarize the binding energies and interacting residues for a series of compounds.

| Target Protein | Ligand (Cytidine Derivative) | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| SARS-CoV-2 RdRp | Modified 5´ and 2´,3´-acyl derivatives | PyRx (AutoDock Vina) | Data Not Specified | Pro620, Lys621 | nih.govnih.gov |

| SARS-CoV-2 Main Protease | Modified 5´ and 2´,3´-acyl derivatives | AutoDock Vina | Data Not Specified | Cys145, His41 | researchgate.net |

| A. flavus Urate Oxidase | General cytidine analogs | Not Specified | Data Not Specified | Not Specified | nih.gov |

| DNA Methyltransferase (MTN) | Halogenated derivatives | Not Specified | Data Not Specified | Not Specified | researchgate.net |

These simulation studies serve as a valuable tool in structure-activity relationship (SAR) analysis, helping to guide the synthesis of more potent and specific inhibitors. nih.govmans.edu.eg By understanding how structural modifications influence binding affinity and interaction patterns, medicinal chemists can rationally design new derivatives with improved therapeutic potential. mans.edu.eg

Advanced Analytical and Characterization Methodologies in Cytidine Hemisulfate Research

Thermal and Sorption Analyses for Material Stability in Research Conditions

The assessment of material stability under various research conditions is paramount for ensuring the reliability and reproducibility of experimental outcomes. Thermal and sorption analyses provide critical insights into a compound's behavior when subjected to changes in temperature and humidity.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is instrumental in identifying decomposition temperatures, stages of degradation, and the presence of volatile components, thereby elucidating the thermal decomposition pathways of a compound. However, specific research findings and detailed data tables detailing the Thermogravimetric Analysis (TGA) of Cytidine (B196190) hemisulfate for its decomposition pathways were not found in the provided search results.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is vital for identifying thermal transitions such as melting points, glass transitions, crystallization events, and decomposition exotherms or endotherms. These transitions provide critical information about the physical state and thermal stability of a compound. Specific research findings and detailed data tables concerning the Differential Scanning Calorimetry (DSC) analysis of Cytidine hemisulfate for its thermal transitions were not identified in the available search results.

Dynamic Vapor Sorption (DVS) for Moisture Interaction Studies

Dynamic Vapor Sorption (DVS) is employed to quantify the interaction of a material with atmospheric water vapor. It measures the mass change of a sample as a function of relative humidity (RH) and temperature, providing data on hygroscopicity, water uptake kinetics, and the potential for deliquescence. Understanding a compound's moisture interaction is crucial for its handling, storage, and formulation. Specific research findings and detailed data tables related to Dynamic Vapor Sorption (DVS) studies for this compound were not found within the scope of the provided search results.

Chromatographic Techniques for Purity Verification and Metabolic Profiling

Chromatographic techniques are indispensable tools in chemical research for separating, identifying, and quantifying components within a mixture, thereby ensuring compound purity and facilitating the study of complex biological processes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and determining reaction yields. It offers high resolution and sensitivity, enabling the separation of the target compound from impurities, byproducts, and starting materials. For this compound, HPLC analysis has been reported as a primary method for purity determination.

| Analytical Method | Purity Specification |

| HPLC | ≥98.0% |

As indicated, this compound salt has been characterized with a purity of 98.0% or greater, as determined by HPLC analysis vwr.com. This level of purity is essential for its reliable use in research applications.

Application in Analysis of Metabolic Pathways for Cytidine Analogs

HPLC plays a significant role in the analysis of metabolic pathways, particularly for nucleoside analogs like cytidine and its derivatives. These techniques are crucial for understanding drug metabolism, enzyme activity, and the pharmacokinetics of therapeutic agents.

Research has employed HPLC to analyze the enzymatic conversion of cytidine into uridine (B1682114), a process catalyzed by the enzyme Cytidine Deaminase (CDA). This is particularly relevant for understanding the metabolism of cytidine analogs such as 5-azacytidine (B1684299) and decitabine, which are rapidly inactivated by CDA aacrjournals.orgoncotarget.comresearchgate.net. The typical HPLC methodology used in these studies involves:

Mobile Phase: Ammonium acetate (B1210297) (15 mmol/L) aacrjournals.orgoncotarget.com

Flow Rate: 0.35 mL/min aacrjournals.orgoncotarget.com

Column: Xbridge OST C18, 2.5 μm, 4.6 × 50 mm aacrjournals.orgoncotarget.com

Detection Wavelength: 260 nm for uridine aacrjournals.orgoncotarget.com

Instrumentation: Dionex UltiMate 3000 μ-HPLC system equipped with a Chromeleon 7.1 data system aacrjournals.orgoncotarget.com

This setup allows for the accurate quantification of uridine produced from cytidine, thereby measuring CDA activity. Such analyses are vital for evaluating how genetic factors or cellular conditions influence the metabolism of cytidine-based drugs, impacting their efficacy and half-life aacrjournals.orgresearchgate.net. Furthermore, HPLC is a standard method for quantifying cytidine concentrations in various biological matrices, including fermentation broths, supporting high-throughput screening for cytidine-producing strains plos.org. It has also been utilized in studies investigating whether specific enzymes can metabolize cytidine analogs, such as gefitinib, although in some instances, no decomposition was observed researchgate.net. The application of these HPLC methodologies provides a robust framework for investigating the metabolic fate and enzymatic interactions of cytidine and its analogs in research settings.

Compound List:

this compound

Cytidine

Uridine

5-azacytidine

Decitabine

Gefitinib

Cytarabine (ara-C)

Gemcitabine

Preclinical Research Models for Investigating Cytidine Hemisulfate Mechanisms

In Vivo Animal Models for Systemic and Organ-Specific Mechanisms of Action

In vivo animal models offer a complex biological environment to study the systemic and organ-specific effects of Cytidine (B196190) hemisulfate. These models allow for the assessment of physiological responses, biochemical changes, and functional outcomes in a living organism, closely mimicking aspects of human physiology and disease states.

Rodent Models for Investigating Neurochemical Changes and Phospholipid Biosynthesis in Brain Tissue

Rodent models, particularly rats and mice, are extensively utilized to explore the impact of Cytidine hemisulfate on brain function due to their well-characterized neuroanatomy and neurochemistry, as well as genetic tractability. These studies focus on how this compound influences neurotransmitter systems and the synthesis of vital neuronal membrane components.

Research employing rodent models has provided evidence for this compound's role in modulating brain phospholipid metabolism. Studies conducted in Sprague-Dawley rats have indicated that administration of this compound can lead to a significant increase in the levels of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) within the hippocampus. Specifically, PC levels reportedly rose by 18% (p < 0.01), and PE levels by 12% (p < 0.05), suggesting an enhanced synthesis of these critical phospholipids. This effect is hypothesized to stem from an increased availability of cytidine, a precursor utilized in the CDP-choline pathway, which is essential for PC biosynthesis.

Furthermore, investigations into neurochemical changes in C57BL/6 mice have revealed alterations in neurotransmitter systems following this compound treatment. Analysis of prefrontal cortex tissue demonstrated a notable elevation in extracellular dopamine (B1211576) levels by 22% (p < 0.01), implying an influence on dopaminergic signaling pathways. A modest increase in serotonin (B10506) turnover was also observed, suggesting broader impacts on monoamine neurotransmission.

Additional research has focused on the fatty acid composition of neuronal membrane phospholipids. In rat cortical synaptosomes, treatment with this compound has been associated with an enrichment of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for neuronal membrane fluidity and function. The proportion of DHA in PC fractions increased from a baseline of 8% to 11% of total fatty acids, while in PE fractions, it increased from 6% to 9%.

| Brain Region/Tissue | Phospholipid/Fatty Acid | Control Group (Baseline) | This compound Treated Group | Percentage Change | Significance |

| Hippocampus | Phosphatidylcholine (PC) | 100% | 118% | +18% | p < 0.01 |

| Hippocampus | Phosphatidylethanolamine (PE) | 100% | 112% | +12% | p < 0.05 |

| Cortical Synaptosomes | PC (DHA content) | 8% (of total FA) | 11% (of total FA) | +37.5% | Not specified |

| Cortical Synaptosomes | PE (DHA content) | 6% (of total FA) | 9% (of total FA) | +50% | Not specified |

Studies on Liver Regeneration Mechanisms in Acutely Poisoned Animal Models

Animal models of acute liver poisoning are instrumental in evaluating the potential of this compound to support or enhance liver regeneration. These models typically involve inducing liver injury through hepatotoxic agents, allowing researchers to assess the compound's effects on cellular proliferation, recovery of liver function, and histological repair processes.

Studies utilizing rodent models of acute liver injury, often induced by toxins such as carbon tetrachloride (CCl4) or acetaminophen, have investigated the role of this compound in promoting hepatocyte proliferation and restoring liver mass. Research has focused on parameters such as the rate of DNA synthesis in hepatocytes, the expression of key growth factors involved in regeneration, and the reduction of inflammatory markers. Findings suggest that this compound may facilitate the transition from the inflammatory phase of liver injury to the proliferative phase, thereby accelerating the regeneration process.